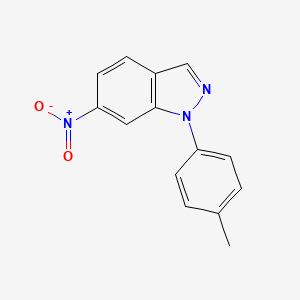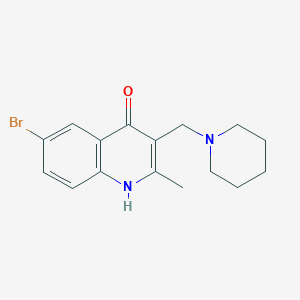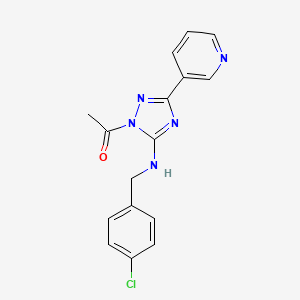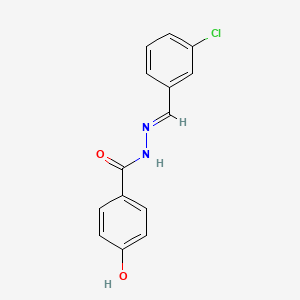![molecular formula C19H22N6O B5570014 2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)
2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to the compound of interest, often involves multi-step organic reactions, starting from simple precursors to achieve the desired complex structures. For example, Saeed et al. (2015) reported the synthesis of different substituted benzamides using 4-aminophenazone (antipyrine), highlighting the potential for creating compounds with significant biological applications (Saeed et al., 2015).
Molecular Structure Analysis
The structural analysis of benzamide derivatives, including pyrazole and pyridazine moieties, involves techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Saeed et al. (2020) described the crystal structure of antipyrine derivatives, emphasizing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Antiviral Activity
- Novel Synthesis Routes for Benzamide-Based Derivatives : A study by Hebishy et al. (2020) describes a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (subtype H5N1). This research showcases the potential of similar compounds in developing treatments for viral infections (Hebishy et al., 2020).
Molecular Docking and Antimicrobial Activity
- Molecular Docking and Screening for Antimicrobial Agents : Flefel et al. (2018) report on the synthesis of novel pyridine and fused pyridine derivatives, including pyrazole hybrids. These compounds were evaluated through molecular docking and showed antimicrobial and antioxidant activities, highlighting the role of benzamide derivatives in developing new antimicrobial agents (Flefel et al., 2018).
Anticancer Research
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Anti-tumor Agents : Nassar et al. (2015) outline an efficient method for synthesizing pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, aiming to develop new anti-tumor agents. The study includes structure-activity relationships and highlights the therapeutic potential of these derivatives in cancer treatment (Nassar et al., 2015).
Insecticidal and Antibacterial Potential
- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : Deohate and Palaspagar (2020) discuss the synthesis of pyrimidine-linked pyrazol-3-yl amines and their evaluation for insecticidal and antibacterial activities. This research contributes to the understanding of the biological applications of pyrazole derivatives in agriculture and medicine (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2,5-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-4-5-14(2)16(12-13)19(26)21-10-9-20-17-6-7-18(23-22-17)25-11-8-15(3)24-25/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGSCOCQVVEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCNC2=NN=C(C=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)


![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)
![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)